1,4-diazepan-5-one acetate

Descripción general

Descripción

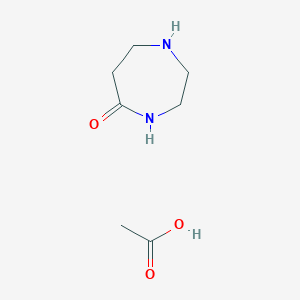

1,4-Diazepan-5-one acetate is a chemical compound with the molecular formula C5H10N2O.C2H4O2. It is a cyclic ketone featuring a five-membered ring structure. This compound is known for its colorless and odorless nature and exhibits slight solubility in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Diazepan-5-one acetate can be synthesized through a convenient ‘one-pot’ method. This involves the use of NaHSO4.Al2O3 heterogeneous catalyst in dry media under microwave irradiation in solvent-free conditions. The catalyst can be recovered and reused up to four times after washing with ethyl acetate .

Industrial Production Methods

The industrial production of this compound typically involves the use of advanced flow platforms. These platforms allow for the continuous synthesis of the compound, ensuring high yields and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

1,4-Diazepan-5-one acetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include catalytic HBr, DMSO, and ammonium acetate. The reactions are often carried out under mild conditions to ensure high yields .

Major Products Formed

The major products formed from these reactions include β-lactams, β-amino acids, and β-keto esters .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1,4-Diazepan-5-one acetate is part of the benzodiazepine class of compounds, which are widely recognized for their pharmacological properties. Key applications include:

- Anxiolytic and Sedative Effects : Compounds related to this compound have demonstrated efficacy in treating anxiety and sleep disorders. Benzodiazepines act on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to sedative and anxiolytic effects .

- Anticonvulsant Properties : Research indicates that derivatives of this compound can be effective anticonvulsants. They are utilized in managing epilepsy and other seizure disorders due to their ability to stabilize neuronal excitability.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. This potential opens avenues for developing new antibiotics based on its structure.

Synthetic Chemistry Applications

The synthesis of this compound involves several chemical reactions that make it a versatile intermediate in organic synthesis:

- Condensation Reactions : This compound can participate in condensation reactions with various functional groups, leading to the formation of new heterocyclic compounds. Such reactions are crucial for developing novel pharmaceuticals .

- Acylation Reactions : The nitrogen atom in the diazepine ring can undergo acylation with acyl chlorides or anhydrides, resulting in amide formation. This property is exploited in synthesizing more complex molecules for drug development .

- Reduction and Oxidation : The carbonyl group in 1,4-diazepan-5-one can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride. Conversely, it can also be oxidized to yield N-oxides or other oxidation products, expanding its utility in synthetic pathways .

Case Studies and Research Findings

Several case studies highlight the therapeutic potential and applications of this compound:

- Antiviral Studies : Research has shown that similar diazepane derivatives can inhibit viral replication, specifically targeting enzymes critical for viral life cycles. For instance, certain compounds have demonstrated activity against HIV by preventing its replication in vitro.

- Anti-inflammatory Effects : A study evaluating related compounds indicated significant reductions in pro-inflammatory cytokine levels, suggesting potential applications in treating inflammatory diseases.

- Anticancer Potential : In vivo studies have revealed that diazepane analogs can inhibit tumor growth and induce apoptosis in various cancer cell lines. One notable study highlighted a diazepane derivative's ability to bind to dopamine receptors, indicating potential for treating specific cancers.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Anxiolytic/Sedative | Enhances GABA effects; treats anxiety/sleep disorders | Effective benzodiazepine derivatives |

| Anticonvulsant | Stabilizes neuronal excitability; used in epilepsy management | Demonstrated efficacy in seizure control |

| Antimicrobial | Exhibits activity against various pathogens | Potential for new antibiotic development |

| Synthetic Chemistry | Versatile intermediate; participates in condensation/acylation reactions | Useful for developing complex pharmaceuticals |

| Antiviral | Inhibits viral replication; targets critical viral enzymes | Active against HIV in vitro |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Potential use in inflammatory disease treatment |

| Anticancer | Induces apoptosis; inhibits tumor growth | Effective against various cancer cell lines |

Mecanismo De Acción

The mechanism of action of 1,4-diazepan-5-one acetate involves its interaction with specific enzymes, such as MAO and AChE, resulting in their inhibition. This inhibition can lead to various biochemical effects, although further research is needed to fully understand the underlying mechanisms .

Comparación Con Compuestos Similares

1,4-Diazepan-5-one acetate can be compared with other similar compounds, such as:

2,7-diaryl-[1,4]-diazepan-5-ones: These compounds are synthesized using similar methods and have similar applications in antibacterial and antifungal research.

1,4-benzodiazepine-2-ones: These compounds are also synthesized using advanced flow platforms and have applications in the pharmaceutical industry.

This compound stands out due to its unique structure and diverse applications in various fields of scientific research.

Propiedades

IUPAC Name |

acetic acid;1,4-diazepan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.C2H4O2/c8-5-1-2-6-3-4-7-5;1-2(3)4/h6H,1-4H2,(H,7,8);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCHTLQVOSCJSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CNCCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.